molecular formula C13H13NO2 B6366807 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261937-79-4

5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366807
CAS RN: 1261937-79-4
M. Wt: 215.25 g/mol
InChI Key: LXKUFIRZGNXCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxyphenyl)-3-hydroxypyridine (5-EPHP) is an organic compound that is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. It is a white crystalline solid with a melting point of 136-139 °C and a boiling point of 296-298 °C. The compound is also soluble in water and ethanol. 5-EPHP is a member of the pyridine family, which includes other compounds such as pyridoxine and pyridoxal.

Scientific Research Applications

5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. In drug development, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a substrate for the synthesis of several novel compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). In environmental research, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a model compound to study the degradation of organic pollutants in aquatic systems. In biochemistry, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of enzymes involved in the metabolism of xenobiotics.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity can lead to decreased inflammation and pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), leading to decreased inflammation and pain relief. In addition, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

Future research on 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to better understand the biochemical and physiological effects of the compound. Other potential areas of research include exploring the compound’s potential use as an environmental pollutant degradation agent and studying its interactions with other compounds.

Synthesis Methods

5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 3-ethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is conducted in aqueous media and yields 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% as the major product. The reaction is typically carried out at a temperature of 80-90 °C and can be completed in less than 3 hours.

properties

IUPAC Name

5-(3-ethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13-5-3-4-10(7-13)11-6-12(15)9-14-8-11/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKUFIRZGNXCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682790
Record name 5-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-3-hydroxypyridine

CAS RN

1261937-79-4
Record name 5-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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